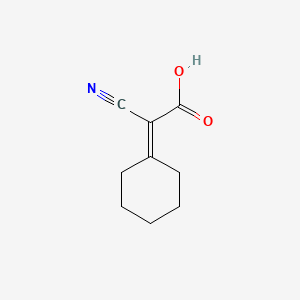

2-cyano-2-cyclohexylideneacetic acid

Cat. No. B1582639

Key on ui cas rn:

37107-50-9

M. Wt: 165.19 g/mol

InChI Key: KMAMEGWTNNOKOE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04772728

Procedure details

170 grams (2 moles) of cyanoacetic acid, 196 grams (2 moles) of cyclohexanone, 10 grams (0.13 moles) of ammonium acetate, 24 grams (0.4 moles) of acetic acid, and 380 milliliters of benzene were combined in a 2-liter round-bottomed flask equipped with a reflux condensor and a water separator, and the mixture heated (with reflux) for 6 hours. Upon cooling, the volatile compounds were removed in vacuo, and the residue washed with water to give 360 grams (1.8 moles, 90% yield) of cyclohexylidene cyanoacetic acid. The cyanoacetic acid was distilled under a vacuum of 50 Torricellis (torr.) thereby producing 196 grams (1.6 moles, 81% yield based on cyclohexanone, or 90% yield based on cyclohexylidene cyanoacetic acid) of cyclohexenyl acetic acid nitrile, which had a boiling point of between 115°-120° C. at 50 torr. (As an alternative to distilling the cyanoacetic acid under vacuum in the lastmentioned step, another portion of the cyclohexylidene cyanoacetic acid when heated to 140°-150° C. under a vacuum of 50-70 torr. for 2.5 hours was found to be readily convertible to an impure cyclohexenyl acetic acid nitrile.)

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C(O)(=O)C.C1C=CC=CC=1>C([O-])(=O)C.[NH4+].O>[C:7]1(=[C:3]([C:1]#[N:2])[C:4]([OH:6])=[O:5])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

170 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)O

|

|

Name

|

|

|

Quantity

|

196 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

|

Name

|

|

|

Quantity

|

24 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

380 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condensor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(with reflux) for 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatile compounds were removed in vacuo

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue washed with water

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)=C(C(=O)O)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.8 mol | |

| AMOUNT: MASS | 360 g | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |